molecular formula C11H16FN B7879086 1-(4-Fluoro-2-methylphenyl)butan-1-amine

1-(4-Fluoro-2-methylphenyl)butan-1-amine

Cat. No.: B7879086
M. Wt: 181.25 g/mol
InChI Key: JILDGZYFNLNWNB-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)butan-1-amine is an organic compound with the molecular formula C11H16FN. It is a derivative of butan-1-amine, where the butyl chain is substituted with a 4-fluoro-2-methylphenyl group.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)butan-1-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)butan-1-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)butan-1-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,11H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILDGZYFNLNWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=C(C=C1)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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